molecular formula C11H16BrNS B13256298 N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine

N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine

Cat. No.: B13256298
M. Wt: 274.22 g/mol
InChI Key: BLCDDBWGELDAFU-UHFFFAOYSA-N
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Description

N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine is a cyclopentanamine derivative featuring a brominated thiophene substituent. Its structure comprises a cyclopentane ring linked to an ethylamine group, with the ethyl chain bearing a 5-bromo-substituted thiophene moiety. The bromothiophene group introduces unique electronic and steric effects, differentiating it from phenyl or fluorophenyl analogs .

Properties

Molecular Formula

C11H16BrNS

Molecular Weight

274.22 g/mol

IUPAC Name

N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine

InChI

InChI=1S/C11H16BrNS/c1-8(10-6-7-11(12)14-10)13-9-4-2-3-5-9/h6-9,13H,2-5H2,1H3

InChI Key

BLCDDBWGELDAFU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(S1)Br)NC2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine typically involves the reaction of 5-bromothiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in the presence of aqueous sodium hydroxide. The resulting intermediate is then reacted with secondary amines and formaldehyde to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom in the bromothiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted thiophenes .

Scientific Research Applications

N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

N-(1-Phenylethyl)cyclopentanamine (Compound 9-R/S)
  • Structure : Cyclopentanamine with a phenylethyl substituent.
  • Synthesis : Prepared via reductive amination, a method applicable to the target compound if similar amines are used .
  • Key Differences :
    • The phenyl group lacks the electronegative bromine and sulfur present in bromothiophene.
    • Lower molecular weight (C₁₃H₁₉N vs. C₁₁H₁₃BrNS for the target compound).
    • Predicted higher lipophilicity (logP) for the bromothiophene variant due to bromine’s hydrophobic character.
Fluorophenyl Derivatives
  • Examples :
    • N-[1-(2-fluorophenyl)ethyl]cyclopentanamine hydrochloride ().
    • N-[1-(3-fluorophenyl)ethyl]cyclopentanamine (CAS 771583-23-4, ).
  • Key Differences: Fluorine’s electron-withdrawing effect vs. bromine’s electron-deficient thiophene ring. Hydrochloride salt form () enhances solubility compared to the neutral target compound.
Bromothiophene-Containing Quinolones ()
  • Examples: N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones.
  • Key Differences: Quinolone backbone vs. cyclopentanamine. Bromothiophene in these compounds enhances antibacterial activity, suggesting the substituent’s role in bioactivity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Predicted logP Synthesis Method
N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine C₁₁H₁₃BrNS 271.20 5-Bromo-thiophene ~3.5 (est.) Not reported
N-(1-Phenylethyl)cyclopentanamine (9-R/S) C₁₃H₁₉N 189.30 Phenyl ~2.8 Reductive amination
N-[1-(2-fluorophenyl)ethyl]cyclopentanamine HCl C₁₃H₁₇ClFN 257.74 2-Fluoro-phenyl ~2.3 Salt formation
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]quinolone C₁₈H₁₆BrN₃O₂S 426.31 Bromothiophene-oxoethyl ~2.1 Condensation reaction

Notes:

  • Bromine’s atomic mass significantly increases molecular weight.
  • The hydrochloride salt () reduces logP due to ionic character.
  • Thiophene’s sulfur may enhance polarizability compared to phenyl .

Biological Activity

N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14BrNC_{12}H_{14}BrN, with a molecular weight of approximately 253.15 g/mol. The presence of the bromine atom in the thiophene ring enhances the compound's lipophilicity and may influence its interaction with biological targets.

This compound is believed to interact with various neurotransmitter receptors, particularly those involved in the modulation of serotonin and dopamine pathways. This interaction suggests potential applications in treating neurological disorders. The compound’s structure allows it to bind effectively to these receptors, potentially leading to various pharmacological effects, including:

  • Antidepressant Activity : By modulating serotonin levels, this compound may exhibit antidepressant properties.
  • Neuroprotective Effects : Its ability to cross the blood-brain barrier could make it a candidate for neuroprotection in neurodegenerative diseases.

Biological Activity

Research indicates that this compound exhibits significant biological activity across several assays:

Biological Activity Effect Reference
Antidepressant potentialIncreased serotonin levels
Neuroprotective effectsReduced neuronal apoptosis
Antimicrobial activityInhibition of bacterial growth

Case Studies

  • Antidepressant Activity : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was attributed to enhanced serotonergic transmission, indicating its potential as an antidepressant agent.
  • Neuroprotection : In vitro studies showed that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The presence of the bromine atom was noted to enhance its protective effects by stabilizing cellular membranes and reducing reactive oxygen species (ROS) production.
  • Antimicrobial Properties : Preliminary screening against various bacterial strains indicated that this compound exhibited notable antimicrobial activity, particularly against Gram-positive bacteria. This suggests a potential role in developing new antimicrobial agents.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is still under investigation. Early studies suggest:

  • Absorption : High lipophilicity may facilitate rapid absorption across biological membranes.
  • Metabolism : The compound undergoes metabolic transformations primarily in the liver, with potential implications for drug-drug interactions.
  • Toxicity : Toxicological assessments indicate a favorable safety profile; however, further studies are necessary to establish long-term effects and safety margins.

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